Nafcillin-d5 Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

萘夫西林-d5(钠盐)是萘夫西林钠的一种氘代形式,是一种半合成的抗青霉素酶的青霉素类抗生素。 该化合物主要用作内标,用于各种分析应用中萘夫西林的定量,特别是在质谱分析中 。 氘原子的引入增强了其稳定性,并允许在复杂的生物基质中进行精确的定量 .

准备方法

合成路线和反应条件

萘夫西林-d5(钠盐)是通过将氘原子掺入萘夫西林钠分子中而合成的。 该过程涉及用氘原子取代氢原子,通常使用氘代试剂和溶剂 。 反应条件经过仔细控制,以确保氘原子的完全和选择性掺入。

工业生产方法

萘夫西林-d5(钠盐)的工业生产遵循与实验室合成相同的原理,但规模更大。 该过程涉及使用专门的设备和反应器来处理氘代试剂和溶剂。 最终产品通过结晶和色谱等技术进行纯化,以实现高纯度和高收率 .

化学反应分析

反应类型

萘夫西林-d5(钠盐)会发生各种化学反应,包括:

氧化: 萘夫西林-d5在特定条件下可以被氧化形成相应的亚砜和砜。

还原: 该化合物可以被还原成相应的醇和胺。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

形成的主要产物

科学研究应用

Quantification in Mass Spectrometry

Internal Standard for Nafcillin Analysis

Nafcillin-d5 sodium salt serves as an internal standard in the quantification of nafcillin using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This application is crucial for accurately measuring drug levels in biological samples, allowing researchers to determine pharmacokinetics and therapeutic efficacy. The deuterated form provides a distinct mass signature that aids in differentiating it from non-deuterated nafcillin, improving the precision of analytical results .

Nanocomposite Hydrogel Development

Antimicrobial Drug Carriers

Recent studies have demonstrated the potential of this compound in the formulation of photocrosslinkable nanocomposite hydrogels. These hydrogels are designed to deliver nafcillin effectively and sustainably to combat Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus. The hydrogels incorporate biocompatible materials such as polyvinylpyrrolidone and bentonite nanoclay, enhancing their mechanical properties and fluid absorption capabilities .

Key Findings:

- Antimicrobial Efficacy : The nafcillin-loaded hydrogels exhibited significant antimicrobial activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus.

- Release Profile : The formulations demonstrated a controlled release of nafcillin, which is essential for maintaining effective drug concentrations over time.

- Biocompatibility : The hydrogels were found to be comfortable to wear and easy to remove, making them suitable for clinical applications in wound care .

Therapeutic Applications

Treatment of Bacterial Infections

this compound retains the pharmacological properties of nafcillin, making it relevant for treating various infections caused by susceptible strains of staphylococci. Its applications include:

- Skin and Soft Tissue Infections : Effective against infections caused by penicillinase-producing staphylococci.

- Endocarditis Management : Recommended for treating native and prosthetic valve endocarditis when caused by susceptible organisms.

- Bone and Joint Infections : Utilized in treating osteomyelitis and other deep tissue infections .

Case Study 1: Efficacy Against Resistant Strains

A study involving this compound demonstrated its effectiveness in treating complicated skin infections where traditional antibiotics failed due to resistance. The use of deuterated forms allowed for precise tracking of drug metabolism and resistance development over time.

Case Study 2: Development of Hydrogel Formulations

In another investigation, researchers created a series of this compound-loaded hydrogels that were tested on infected wounds in animal models. Results indicated a significant reduction in bacterial load and improved healing times compared to control groups receiving standard treatments .

作用机制

萘夫西林-d5(钠盐)通过抑制细菌细胞壁的生物合成而发挥作用。 它与青霉素结合蛋白形成共价键,青霉素结合蛋白对于细菌细胞壁合成中的最终转肽过程至关重要 。 这种抑制导致细胞壁完整性的破坏,最终导致细菌细胞死亡 .

相似化合物的比较

类似化合物

萘夫西林钠: 萘夫西林-d5的非氘代形式,用作抗生素。

甲氧西林钠: 另一种抗青霉素酶的青霉素类抗生素。

苯唑西林钠: 类似于萘夫西林,用于治疗产青霉素酶的葡萄球菌感染.

独特之处

萘夫西林-d5(钠盐)的独特之处在于掺入了氘原子,这增强了其稳定性,并允许在分析应用中进行精确的定量。 这使得它在质谱分析中作为内标特别有价值,在复杂的生物基质中提供准确可靠的数据 .

生物活性

Nafcillin-d5 sodium salt is a deuterated derivative of nafcillin, a β-lactam antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci. This article delves into the biological activity of nafcilin-d5 sodium salt, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

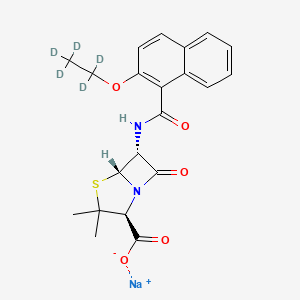

- Molecular Formula : C21H16D5N2NaO5S

- Molecular Weight : 441.487 g/mol

- CAS Number : 1356354-25-0

Nafcillin-d5 sodium is characterized by the substitution of five hydrogen atoms with deuterium, which can influence its metabolic pathways and pharmacokinetics. The deuteration may enhance the stability and efficacy of the compound in biological systems .

Nafcillin acts as a reversible inhibitor of β-lactamase enzymes produced by certain bacteria. By binding to these enzymes, nafcilin prevents the hydrolysis of the β-lactam ring, thereby maintaining its antibacterial activity against resistant strains of staphylococci . The deuterated form, nafcilin-d5, retains this mechanism while potentially offering improved pharmacokinetic properties.

Antimicrobial Spectrum

This compound exhibits significant activity against various strains of Staphylococcus aureus. In studies, the minimum bactericidal concentration (MBC) values for 20 clinical isolates ranged from 0.078 to 0.312 µg/ml , indicating potent antibacterial effects .

Pharmacokinetics

A retrospective study analyzed plasma concentrations and clearance rates of nafcillin in patients receiving continuous infusion therapy. Key findings included:

- Clearance Rate (CLNAF) : Determined by the rate of infusion divided by plasma concentration.

- Adverse Drug Reactions (ADRs) : Identified through multivariate analysis, showing associations with patient demographics and clinical variables .

These findings suggest that individual patient factors significantly influence the pharmacokinetics of nafcillin, which may also apply to its deuterated form.

Clinical Application in Staphylococcal Infections

A notable case involved a patient with severe staphylococcal endocarditis treated with nafcillin-d5 sodium. The treatment protocol included:

- Dosage : 2 g every 4 hours for 6 weeks.

- Adjuvant Therapy : Concomitant administration of gentamicin during the initial days to enhance efficacy against resistant strains.

The patient's clinical outcome was favorable, demonstrating effective resolution of infection without significant ADRs .

Stability and Degradation Studies

Research has identified degradation products in nafcilin sodium under stress conditions. A new degradant was characterized using advanced analytical techniques (HPLC, LC-MS), revealing insights into the stability profile of nafcilin formulations .

| Degradation Condition | Impurity Level (%) |

|---|---|

| Thermal Degradation | 1.8% |

| Humidity Degradation | 0.7% - 0.4% |

These findings underscore the importance of stability testing in ensuring the efficacy and safety of antibiotic formulations.

属性

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1/i1D3,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAPZOUDXCDGIF-LYVUTDJTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N2NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。